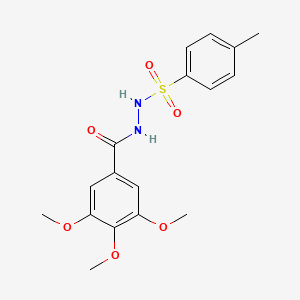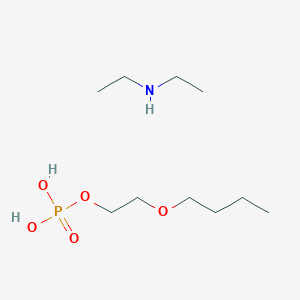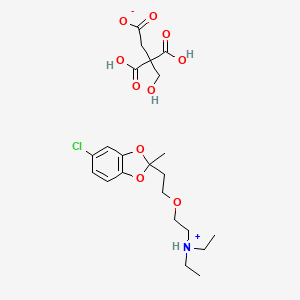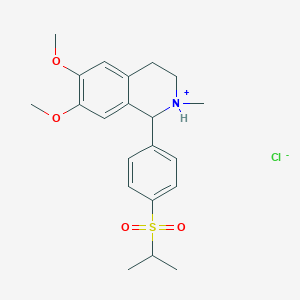
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(diethylamino)propyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(diethylamino)propyl ester, hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique benzopyran structure, which is a fused ring system containing both benzene and pyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(diethylamino)propyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the condensation of 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid with 3-(diethylamino)propyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(diethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ester and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(diethylamino)propyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzopyran structure allows it to bind to enzymes and receptors, modulating their activity. The ester and diethylamino groups contribute to its solubility and ability to cross cell membranes, enhancing its bioavailability. The hydrochloride salt form improves its stability and ease of handling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavoxate hydrochloride: Similar structure but used primarily as a muscle relaxant.
3-Methylflavone-8-carboxylic acid: Shares the benzopyran core but lacks the ester and diethylamino groups.
Uniqueness
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(diethylamino)propyl ester, hydrochloride is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Propriétés
Numéro CAS |
3468-08-4 |
|---|---|
Formule moléculaire |
C24H28ClNO4 |
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
diethyl-[3-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C24H27NO4.ClH/c1-4-25(5-2)15-10-16-28-24(27)20-14-9-13-19-21(26)17(3)22(29-23(19)20)18-11-7-6-8-12-18;/h6-9,11-14H,4-5,10,15-16H2,1-3H3;1H |
Clé InChI |
QESDLTIZNFEOMN-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
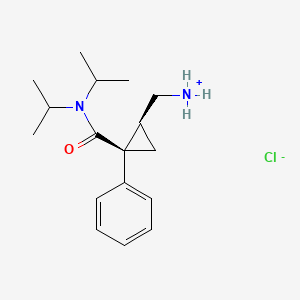
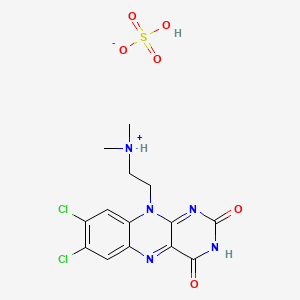

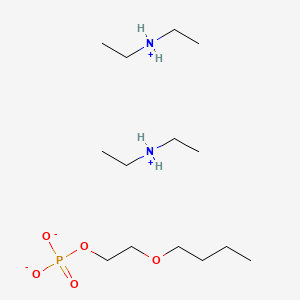
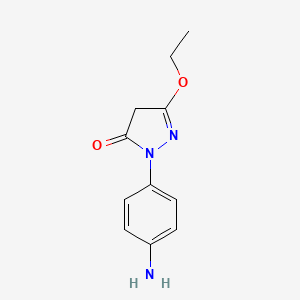
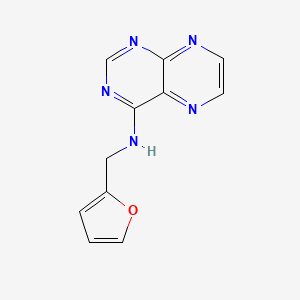
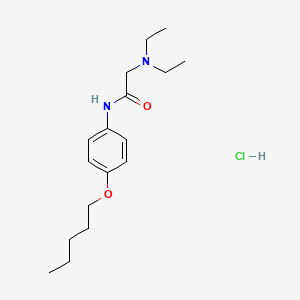
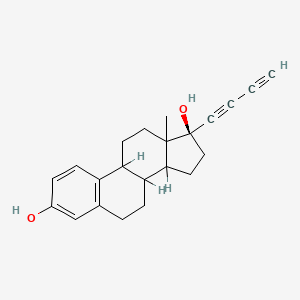
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
